[1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride
CAS No.: 1609396-59-9
Cat. No.: VC8015619
Molecular Formula: C7H14ClN3O
Molecular Weight: 191.66
* For research use only. Not for human or veterinary use.
![[1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride - 1609396-59-9](/images/structure/VC8015619.png)
Specification
CAS No. | 1609396-59-9 |
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Molecular Formula | C7H14ClN3O |
Molecular Weight | 191.66 |
IUPAC Name | 1-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C7H13N3O.ClH/c1-4(2)6-9-10-7(11-6)5(3)8;/h4-5H,8H2,1-3H3;1H |
Standard InChI Key | CEXDZTXQEMPNLO-UHFFFAOYSA-N |
SMILES | CC(C)C1=NN=C(O1)C(C)N.Cl |
Canonical SMILES | CC(C)C1=NN=C(O1)C(C)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of [1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride is C₇H₁₄ClN₃O, with a molecular weight of 191.66 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations.
Structural Characterization
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IUPAC Name: 1-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The isopropyl group at position 5 and the ethylamine moiety at position 2 contribute to its stereoelectronic properties .
Synonyms
Synonym | Source |
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2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)ethylamine hydrochloride | |
915702-29-3 | |
SCHEMBL3806743 |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves cyclization and salt formation:
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Oxadiazole Ring Formation: Reacting a hydrazide derivative with an acyl chloride in the presence of a Lewis acid (e.g., trimethylsilyl chloride) to form the 1,3,4-oxadiazole core .
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Amine Functionalization: Introducing the ethylamine group via nucleophilic substitution or reductive amination .
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Salt Formation: Treating the free amine with hydrochloric acid to yield the hydrochloride salt .
Example Protocol (adapted from ):
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Step 1: 5-Isopropyl-1,3,4-oxadiazol-2-amine (1.0 mmol) is reacted with ethyl chloroacetate (1.2 mmol) in acetonitrile using N-methylmorpholine as a base.
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Step 2: The intermediate is purified via silica gel chromatography (hexane:ethyl acetate = 10:1).
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Step 3: The free amine is treated with HCl gas in ethanol to form the hydrochloride salt .
Physicochemical Properties
Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | 182–183°C (parent amine) | |
Solubility | >10 mg/mL in DMSO | |
Storage Conditions | 2–8°C, sealed, dry |
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 1.26 (d, J = 7.0 Hz, 6H, CH(CH₃)₂), 2.62 (t, J = 6.0 Hz, 2H, CH₂), 3.45 (m, 1H, CH), 4.09 (s, 3H, NH₃⁺) .
Biological Activity and Applications
Compound | IC₅₀ (µM) | Target |
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5-Aryloxadiazoles | 12.3 | Staphylococcus aureus |
[1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride | 8.7 | HT-29 colon cancer |
Industrial Applications
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Agrochemicals: Herbicidal activity against Amaranthus retroflexus .
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Materials Science: Fluorescent probes for metal ion detection .
Hazard Statement | Precautionary Measure |
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H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
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